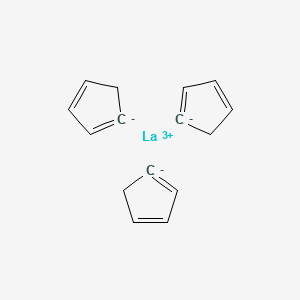
cyclopenta-1,3-diene;lanthanum(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;lanthanum(3+) is a coordination compound that combines the organic molecule cyclopenta-1,3-diene with the lanthanum ion (La^3+). Cyclopenta-1,3-diene is a cyclic diene with the formula C5H6, known for its reactivity in Diels-Alder reactions and its role as a ligand in organometallic chemistry. Lanthanum is a rare earth metal with significant applications in various fields, including electronics, optics, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;lanthanum(3+) typically involves the reaction of cyclopenta-1,3-diene with a lanthanum salt, such as lanthanum chloride (LaCl3) or lanthanum nitrate (La(NO3)3). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the lanthanum salt. The cyclopenta-1,3-diene acts as a ligand, coordinating to the lanthanum ion to form the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;lanthanum(3+) may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of automated reactors and purification systems would ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;lanthanum(3+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides and other oxidation products.
Reduction: Reduction reactions can convert the lanthanum ion to lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines, amines, or other dienes.
Major Products Formed
Oxidation: Lanthanum oxides and various organic oxidation products.
Reduction: Reduced lanthanum species and hydrogenated organic products.
Substitution: New lanthanum complexes with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;lanthanum(3+) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and other cycloaddition reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, although this is still in the experimental stage.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;lanthanum(3+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligand to the lanthanum ion. This coordination stabilizes the lanthanum ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging. In catalysis, the compound may facilitate the formation of reactive intermediates, while in imaging, it may enhance contrast by interacting with biological tissues.
Comparison with Similar Compounds
Cyclopenta-1,3-diene;lanthanum(3+) can be compared with other similar compounds, such as:
Cyclopentadienyl complexes: These include compounds like ferrocene (cyclopentadienyl iron) and other metallocenes, which also feature cyclopentadienyl ligands coordinated to metal ions.
Lanthanum complexes: Other lanthanum complexes with different ligands, such as lanthanum acetylacetonate or lanthanum triflate, can be compared in terms of stability, reactivity, and applications.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;lanthanum(3+) lies in its combination of the reactive cyclopenta-1,3-diene ligand with the versatile lanthanum ion. This combination provides a unique set of properties that can be exploited in various chemical and industrial processes.
Conclusion
Cyclopenta-1,3-diene;lanthanum(3+) is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of a reactive organic ligand and a versatile metal ion makes it a valuable tool in scientific research and industrial processes. Further exploration of its properties and applications is likely to yield new insights and innovations.
Properties
Molecular Formula |
C15H15La |
|---|---|
Molecular Weight |
334.18 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI Key |
WMTALVRZNMWNTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
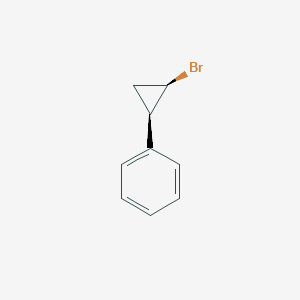

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)


![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
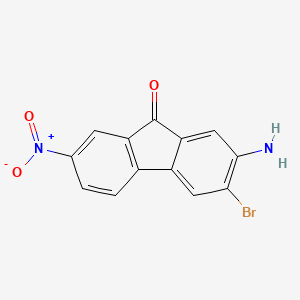
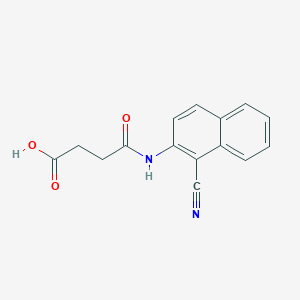
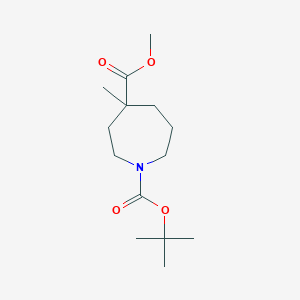
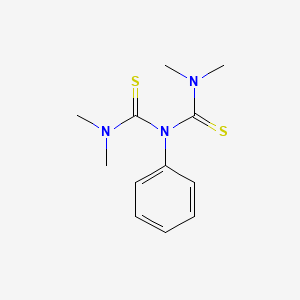
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
